5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of bromine, difluoromethoxy, and ethylthio groups attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the difluoromethoxy group: This can be done through nucleophilic substitution reactions using difluoromethoxy reagents.
Incorporation of the ethylthio group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole N-oxides, while substitution reactions can lead to various substituted imidazole derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Chemical Research: It serves as a model compound in the study of imidazole derivatives and their reactivity.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole
- 5-(4-fluorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole
- 5-(4-methylphenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole
Uniqueness
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of bromine, difluoromethoxy, and ethylthio groups in the imidazole ring makes this compound distinct from other similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrF2N2OS/c1-2-25-18-22-11-16(12-3-5-13(19)6-4-12)23(18)14-7-9-15(10-8-14)24-17(20)21/h3-11,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVMWEKVICWDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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